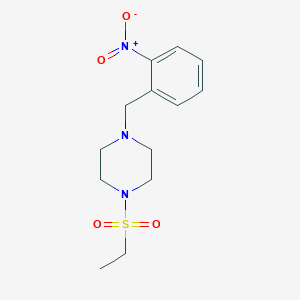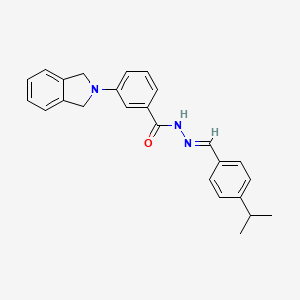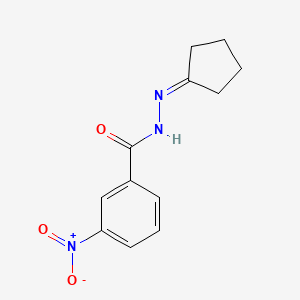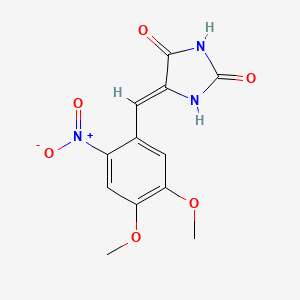
2-(4-ethylphenoxy)-N-(1-naphthylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-(4-ethylphenoxy)-N-(1-naphthylmethyl)acetamide often involves reactions with aromatic amines or naphthalene derivatives. For example, the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines leads to various heterocyclic compounds (Agarwal & Mital, 1976). Another synthesis route involves the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate to form compounds like ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate (Navarrete-Vázquez et al., 2011).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals important characteristics. For instance, the crystal structure of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide shows that the naphthalene ring is planar, with the side chain oriented parallel to the aromatic groups (Tinant et al., 1994).
Chemical Reactions and Properties
Chemical reactions of related compounds include the formation of 2-acylamino-3-arylamino-1,4-naphthoquinones upon reacting with aromatic amines (Agarwal & Mital, 1976). The formation of 4-aryl-2-hydroxy-naphthoates via rhodium(II) acetate-catalyzed decomposition is another example (Taylor & Davies, 1983).
Physical Properties Analysis
The physical properties of similar compounds can be discerned through crystallography and spectroscopy. For example, ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate crystallizes in the monoclinic space group P2(1)/c, with its crystal structure stabilized by hydrogen-bonding interactions (Navarrete-Vázquez et al., 2011).
Chemical Properties Analysis
Chemical properties of related compounds can be inferred from their reactions and synthesis pathways. For instance, the formation of heterocyclic compounds from reactions with aromatic amines indicates a propensity for complex chemical behavior (Agarwal & Mital, 1976).
Aplicaciones Científicas De Investigación
Fluorescent Probes and Sensory Applications
Naphthalimide derivatives, closely related to the query compound, have been utilized in the development of fluorescent probes due to their intramolecular charge transfer (ICT) properties. For instance, naphthalimide-decorated fluorinated acetamides demonstrated solvent-sensitive dual emissive fluorescence, useful in the detection of water content in organic solvents and potentially applicable in various analytical and environmental monitoring settings (Yoon et al., 2019).
Catalysis and Synthetic Applications
Certain naphthyl and phenyl derivatives, akin to the query compound, have been explored for their roles in catalysis, illustrating the potential of similar compounds in facilitating or enhancing chemical reactions. For example, pincer-type catalysts incorporating naphthylamine derivatives demonstrated effectiveness in ketone reduction, suggesting a broad utility in synthetic organic chemistry for the development of pharmaceuticals and fine chemicals (Facchetti et al., 2016).
Antimicrobial and Anti-inflammatory Research
Derivatives structurally related to 2-(4-ethylphenoxy)-N-(1-naphthylmethyl)acetamide have been investigated for their antimicrobial and anti-inflammatory properties. Compounds with substituted phenoxy acetamide groups have shown potential as new chemical entities with anticancer, anti-inflammatory, and analgesic activities, highlighting the possible application of the query compound in medicinal chemistry and drug discovery processes (Rani et al., 2014).
Metabolic Studies
Research on acetaminophen metabolism and its toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), provides insights into the metabolic fate and potential toxicological implications of structurally similar compounds. These studies offer a foundation for understanding how modifications to the acetamide moiety and naphthyl group could affect metabolic stability, toxicity, and interaction with biological systems, which is relevant for the safety assessment and therapeutic index optimization of new drug candidates (Coen, 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-ethylphenoxy)-N-(naphthalen-1-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-2-16-10-12-19(13-11-16)24-15-21(23)22-14-18-8-5-7-17-6-3-4-9-20(17)18/h3-13H,2,14-15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXCHNRGSDGJEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-8-[(2-pyridin-3-yl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600836.png)


![N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5600863.png)


![1-[(dimethylamino)sulfonyl]-N-{2-[ethyl(4-methylphenyl)amino]ethyl}-4-piperidinecarboxamide](/img/structure/B5600887.png)

![N-{rel-(3R,4S)-4-isopropyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5600903.png)


![4-{[4-(2-chlorophenoxy)-1-piperidinyl]carbonyl}-1-cyclopropyl-2-pyrrolidinone](/img/structure/B5600930.png)
![2-{3-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}-4-methylpyrimidine](/img/structure/B5600938.png)
![4-[(hydroxyimino)methyl]phenyl 2-chlorobenzoate](/img/structure/B5600950.png)